molecular formula C23H18O7 B12172723 (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one

(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12172723
M. Wt: 406.4 g/mol
InChI Key: XAVLGUPUUOEZFC-UUYOSTAYSA-N
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Description

(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by its unique structure, which includes a benzofuran core, a furan ring, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Wittig reaction or a similar condensation reaction, using a furan-containing aldehyde or ketone.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through an etherification reaction, using a suitable dimethoxyphenol and an alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

    Pathways: Cellular signaling pathways that are modulated by the compound, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one: The parent compound.

    This compound derivatives: Compounds with slight modifications to the structure, such as different substituents on the benzofuran or furan rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18O7

Molecular Weight

406.4 g/mol

IUPAC Name

(2Z)-6-[2-(2,5-dimethoxyphenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C23H18O7/c1-26-14-6-8-20(27-2)18(10-14)19(24)13-29-16-5-7-17-21(11-16)30-22(23(17)25)12-15-4-3-9-28-15/h3-12H,13H2,1-2H3/b22-12-

InChI Key

XAVLGUPUUOEZFC-UUYOSTAYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3

Origin of Product

United States

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